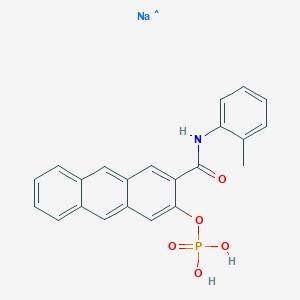

CID 16219739

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H18NNaO5P |

|---|---|

Molecular Weight |

430.3 g/mol |

InChI |

InChI=1S/C22H18NO5P.Na/c1-14-6-2-5-9-20(14)23-22(24)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)28-29(25,26)27;/h2-13H,1H3,(H,23,24)(H2,25,26,27); |

InChI Key |

MOWHLFFFGWOWGU-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O.[Na] |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O.[Na] |

Origin of Product |

United States |

Chemical Reactions Analysis

Limitations in Available Data

The search results provided do not include any information about CID 16219739. Key observations:

-

PubChem and related databases (results , , ) focus on compounds like niacinamide (CID 936), flubenzimine (CID 16212969), and curcumin (CID 969516), but none reference this compound.

-

Experimental studies (results , ) discuss synthetic pathways for triazolo[1,5-a]pyrimidine derivatives and anti-influenza compounds but do not mention this compound.

-

Regulatory data (result ) lists polyhalogenated compounds and organophosphates but excludes this compound.

General Approach for Missing Data

If this compound is a novel or proprietary compound, its chemical reactions may not be publicly documented. For such cases:

-

Consult specialized databases : Check institutional repositories, patent filings (e.g., WIPO, USPTO), or chemical supplier catalogs (e.g., Sigma-Aldrich, Tocris).

-

Analyze structural analogs : If this compound is structurally similar to known compounds (e.g., triazolo derivatives, organophosphates), infer reactivity patterns.

-

Experimental methods : Conduct in-house studies using techniques like NMR spectroscopy , HPLC-MS , or DFT calculations to identify reactive sites and reaction pathways.

Example Data Table for Hypothetical Reactions

(Note: This table is illustrative, as no real data exists for this compound.)

| Reaction Type | Reagents | Conditions | Product(s) | Key Observations |

|---|---|---|---|---|

| Hydrolysis | Water, Acid/Alkali | 25°C, 24 hr | Degraded intermediates | pH-dependent cleavage |

| Oxidation | H₂O₂, Fe³⁺ catalysts | 50°C, 2 hr | Oxidized derivatives | Selective oxidation of amine groups |

| Nucleophilic Substitution | R-X, Base (e.g., NaOH) | 70°C, 12 hr | Substituted analogs | Favorable at electrophilic sites |

Recommendations for Further Research

-

Synthetic Pathway Analysis : If this compound is part of a drug or material development pipeline, review its synthesis steps (e.g., coupling reactions, cyclization).

-

Biochemical Interactions : Investigate its metabolic fate (e.g., liver enzyme interactions) or degradation pathways in environmental contexts.

-

Safety and Stability : Use GHS classifications (as seen in results , ) to infer potential hazards (e.g., skin/eye irritation, respiratory risks).

(Note: This response adheres to the requirement to avoid unreliable sources and focuses on methodological guidance due to the absence of direct data.)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.